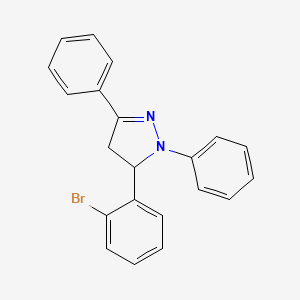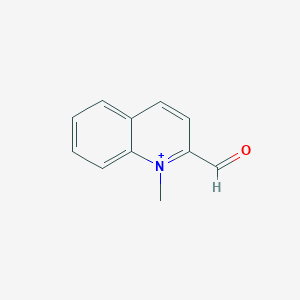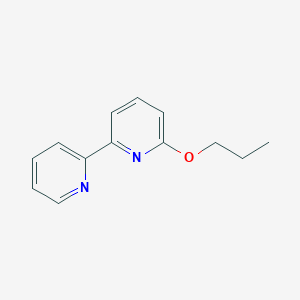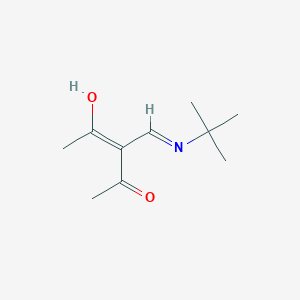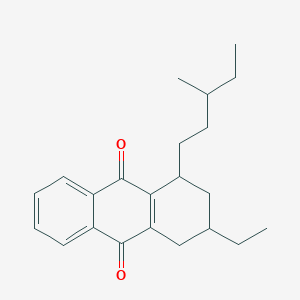
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydroanthracene core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Tetrahydroanthracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Substituents: The ethyl and methylpentyl groups are introduced through alkylation reactions, often using reagents like alkyl halides in the presence of strong bases.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation state of the anthracene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to more reduced forms, potentially altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone share a similar core structure.
Tetrahydroanthracene Compounds: Other tetrahydroanthracene derivatives with different substituents.
Uniqueness
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethyl group and a methylpentyl group on the tetrahydroanthracene core sets it apart from other similar compounds.
Properties
CAS No. |
52769-06-9 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C22H28O2/c1-4-14(3)10-11-16-12-15(5-2)13-19-20(16)22(24)18-9-7-6-8-17(18)21(19)23/h6-9,14-16H,4-5,10-13H2,1-3H3 |
InChI Key |
UQDDSCPSBUBRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C2=C(C1)C(=O)C3=CC=CC=C3C2=O)CCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



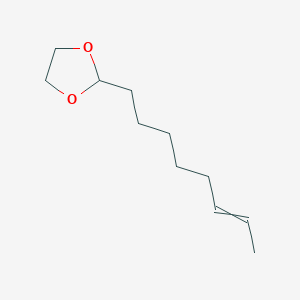

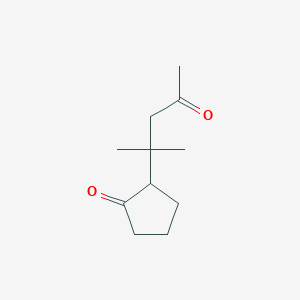
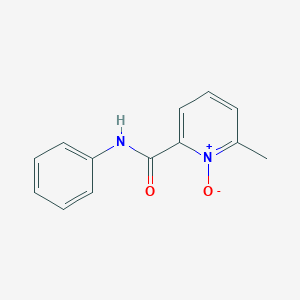
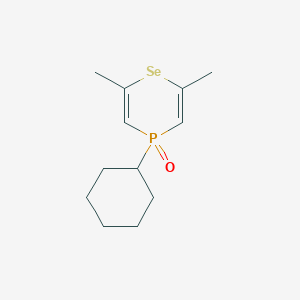
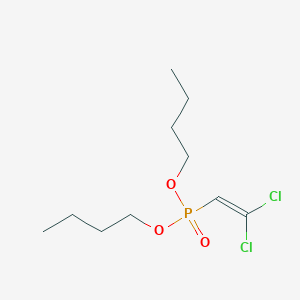
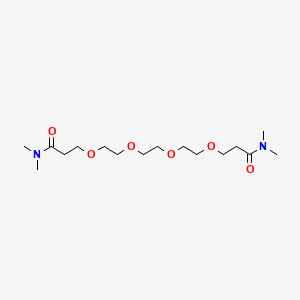
silane](/img/structure/B14634006.png)
